molecular formula C35H40N4O13S B12389164 Sulfo DBCO-PEG3-NHS ester

Sulfo DBCO-PEG3-NHS ester

Cat. No.: B12389164
M. Wt: 756.8 g/mol
InChI Key: YHOFOMUTPQSRFY-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG3-NHS ester is a water-soluble reagent commonly used in click chemistry. It contains a dibenzylcyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The DBCO group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are copper-free click chemistry reactions. The PEG linker enhances the solubility and biocompatibility of the compound, while the NHS ester allows for the covalent attachment to primary amines on target molecules, forming stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo DBCO-PEG3-NHS ester involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG3-NHS ester primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Sulfo DBCO-PEG3-NHS ester involves two main pathways:

    SPAAC Reaction: The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition with azide groups, forming stable triazole linkages. .

    Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.

Properties

Molecular Formula

C35H40N4O13S

Molecular Weight

756.8 g/mol

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48)

InChI Key

YHOFOMUTPQSRFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O

Origin of Product

United States

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